2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid

Description

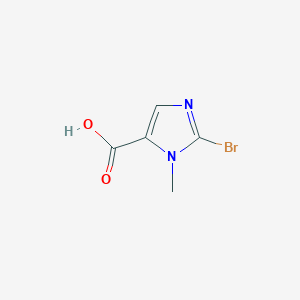

Chemical Structure and Properties 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid (CAS 852180-96-2) is a substituted imidazole derivative with the molecular formula C₅H₅BrN₂O₂ and a molecular weight of 205.01 g/mol. The compound features a bromine atom at position 2, a methyl group at position 1, and a carboxylic acid group at position 5 of the imidazole ring .

Properties

IUPAC Name |

2-bromo-3-methylimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-8-3(4(9)10)2-7-5(8)6/h2H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIVDPHEUDUMMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid typically involves the bromination of 1-methylimidazole followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.

Common Reagents and Conditions

Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-1-methyl-1H-imidazole-5-carboxylic acid, while oxidation might produce a corresponding imidazole N-oxide.

Scientific Research Applications

Organic Synthesis

2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid serves as a valuable reagent in organic synthesis. Its bromine substituent allows for various coupling reactions, making it useful for the synthesis of complex organic molecules. Notably, it can facilitate:

- C-N Coupling Reactions : This compound can be used to synthesize N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, highlighting its role in forming amine bonds through C-N coupling techniques .

- Ligand Formation : It has been utilized in the preparation of ligands that form bimetallic complexes with platinum(II), which exhibit potent cytotoxic activity against cancer cells .

Medicinal Chemistry

The structural features of this compound make it a candidate for drug development:

- Antibacterial and Antiparasitic Activity : Compounds with similar imidazole structures have been shown to possess antibacterial properties, particularly against anaerobic bacteria and parasites. This suggests that derivatives of this compound could be explored for therapeutic applications.

- Enzyme Interaction Studies : Preliminary investigations indicate that this compound may interact with biological molecules such as enzymes or receptors, potentially modulating their activity. Understanding these interactions is crucial for developing new pharmaceuticals targeting specific disease pathways .

Biological Studies

In addition to its synthetic applications, this compound has been studied for its biological implications:

- Nucleic Acid Synthesis : It is involved in modified DNA and RNA synthesis, which is essential for developing nucleic acid-based therapies and diagnostics .

- Buffering Agent in Cell Cultures : The compound has been noted for its utility as a non-ionic organic buffering agent in biological research, maintaining pH levels conducive to cell growth and function .

Comparative Analysis of Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| This compound | Contains a carboxylic acid; bromine at position 2 | More polar; potential for stronger hydrogen bonding |

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | Ester instead of carboxylic acid | Different reactivity profile; used in organic synthesis |

| 4-Bromo-1-methylimidazole | Bromine at a different position | May exhibit different biological activity |

This table illustrates how the presence and position of functional groups influence the chemical behavior and potential applications of these compounds.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, often through hydrogen bonding and electrostatic interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Utility : The target compound and its esters (e.g., ethyl 2-bromo-1H-imidazole-5-carboxylate ) are valuable intermediates for synthesizing pharmaceuticals, agrochemicals, or metal-organic frameworks.

Spectral Data Gaps : Experimental NMR or IR data for this compound are absent in the provided evidence, unlike its benzimidazole analogs (e.g., ), highlighting a need for further characterization.

Biological Activity

2-Bromo-1-methyl-1H-imidazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal domains. This compound features a bromine atom at the second position of the imidazole ring and a carboxylic acid group at the fifth position, contributing to its unique chemical properties and reactivity.

- Molecular Formula : C5H5BrN2O2

- Molecular Weight : 205.007 g/mol

- Structure :

- The imidazole ring is characterized by its five-membered structure containing nitrogen atoms, which plays a crucial role in its biological interactions.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. The presence of the bromine atom may enhance its lipophilicity, potentially allowing better interaction with microbial membranes. Preliminary studies suggest that this compound can inhibit the growth of various bacteria and fungi, although specific mechanisms remain to be elucidated.

Interaction Studies

Interaction studies have shown that this compound may bind to various biological targets, including enzymes and receptors associated with microbial resistance mechanisms. The compound's ability to disrupt these interactions could lead to the development of new therapeutic agents against resistant strains of pathogens.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Methyl 2-bromo-1-methyl-1H-imidazole-5-carboxylate | Methyl ester instead of carboxylic acid | Exhibits different solubility and reactivity |

| 1-Methylimidazole | Lacks bromine and carboxylic acid groups | More basic; used as a ligand in coordination chemistry |

| 2-Amino-1-methylimidazole | Contains an amino group instead of bromine | More polar; potential for different biological activities |

The unique combination of the bromine atom and the carboxylic acid group in this compound contributes to its distinct reactivity and potential applications compared to these similar compounds.

Inhibition of HIV Integrase

In a study exploring inhibitors for HIV integrase (IN), compounds similar to this compound were evaluated for their ability to disrupt the interaction between IN and LEDGF/p75, a cellular cofactor essential for viral replication. Some derivatives showed inhibition rates exceeding 50%, indicating potential antiviral activity. The presence of specific substituents on the imidazole ring was found to correlate with increased inhibitory potency .

Antifungal Activity Assessment

Another study assessed the antifungal activity of various imidazole derivatives, including this compound. Results indicated effective inhibition against common fungal pathogens, suggesting that this compound could serve as a lead for developing new antifungal agents.

Q & A

Basic Questions

Q. What synthetic routes are commonly employed to synthesize 2-bromo-1-methyl-1H-imidazole-5-carboxylic acid?

- Methodology : A one-pot heterocyclization reaction is frequently used. For example, 3-bromo-4-hydroxy-5-methoxybenzaldehyde reacts with Na₂S₂O₄ in DMSO under reflux (90°C), followed by alkaline hydrolysis with NaOH in ethanol to yield the target compound. This method ensures efficient cyclization and functional group retention .

- Key Conditions :

| Reagent System | Solvent | Temperature | Key Observations |

|---|---|---|---|

| Na₂S₂O₄, DMSO | DMSO | 90°C reflux | Cyclization initiation |

| NaOH (33%) in EtOH | EtOH | Reflux | Hydrolysis and acid formation |

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical Techniques :

- IR Spectroscopy : A carbonyl stretch at 1701 cm⁻¹ confirms the carboxylic acid group, while a sharp peak near 525 cm⁻¹ indicates bromine presence .

- NMR and Mass Spectrometry : ¹H/¹³C NMR resolves aromatic protons and methyl groups, while high-resolution mass spectrometry (HRMS) confirms molecular weight .

Advanced Research Questions

Q. How can reaction yields be optimized when modifying substituents on the imidazole core?

- Methodology : Substituent effects (e.g., electron-withdrawing groups like bromine) necessitate adjustments in solvent polarity, catalyst loading, and temperature. For example, DMF may enhance solubility of bulky intermediates, while DMSO favors cyclization. Kinetic studies under varying temperatures (70–100°C) and catalyst systems (e.g., K₂CO₃ vs. Na₂S₂O₄) can identify optimal conditions .

- Data Contradiction Note : Conflicting reports on reaction efficiency (e.g., reflux vs. microwave-assisted synthesis) highlight the need for systematic screening .

Q. What strategies resolve discrepancies in spectral data across studies?

- Cross-Validation : Combine X-ray crystallography (e.g., SHELXL refinement) with NMR and IR to address ambiguities. For instance, conflicting carbonyl peaks in IR (1701 cm⁻¹ vs. 1680 cm⁻¹ in other studies) may arise from polymorphism or hydration states. Single-crystal XRD provides definitive bond-length validation .

- Case Study : A study using SHELX software resolved disorder in benzimidazole derivatives by refining anisotropic displacement parameters, confirming the bromine position .

Q. How is this compound utilized in pharmaceutical intermediate synthesis?

- Application : It serves as a precursor for angiotensin II receptor antagonists. For example, derivatives like 4'-[[7-Methyl-5-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazol-6-carboxylic acid (CAS 884330-12-5) are critical impurities in API synthesis, requiring rigorous purity control via HPLC and LC-MS .

- Synthetic Pathway :

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | NBS, DMF, 0°C | Introduces bromine at C-2 |

| 2 | Methylation | CH₃I, K₂CO₃, acetone | N-methylation |

| 3 | Carboxylic acid formation | NaOH, EtOH, reflux | Hydrolysis of ester groups |

Q. What computational or experimental methods predict regioselectivity in bromination reactions?

- Approach : Density Functional Theory (DFT) calculations model electron density distributions to predict bromine addition sites. Experimentally, competitive reactions using N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (0–25°C) validate computational predictions .

Methodological Considerations

- Crystallography : SHELX software remains the gold standard for small-molecule refinement. For macromolecules, SHELXPRO interfaces with CCP4 for twinned data handling .

- Purity Analysis : Use UKAS-certified reference materials (e.g., LGC Standards) for HPLC calibration to quantify trace impurities (<0.1%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.